![molecular formula C15H18N2O2 B2819087 [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine CAS No. 1016747-82-2](/img/structure/B2819087.png)
[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 258.32 and a molecular formula of C15H18N2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
Schiff Bases Synthesis : Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant agents. These bases were created through condensation reactions with substituted aryl aldehydes/ketones. They exhibited seizures protection and were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).
Palladacycles Synthesis and Catalysis : Unsymmetrical NCN′ and PCN pincer palladacycles were synthesized using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxic Properties in Cancer Research
Iron(III) Complexes in Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light. They were ingested in the nucleus of HeLa and HaCaT cells, interacting favorably with DNA and forming hydroxyl radicals (Basu et al., 2014).
Ligand Photophysical Behaviors : The photophysical behaviors of polydentate ligand N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine were studied, showing significant fluorescence shifts with the addition of certain metals and acids (Ping-hua, 2010).
Coordination Chemistry and Catalysis
Fe(II) Complexes in Water : Fe(II) complexes based on the pentadentate ligands N4Py and MeN4Py, including 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, were characterized. They underwent ligand exchange in water, indicating potential for DNA cleavage with (3)O2 as a terminal oxidant (Draksharapu et al., 2012).
Iron(III) Complexes in Photocytotoxicity : Iron(III) complexes of pyridoxal Schiff bases showed remarkable photocytotoxicity in various cancer cells, proceeding via the apoptotic pathway due to reactive oxygen species generation upon light exposure (Basu et al., 2015).
Novel Compounds Synthesis
- Novel Compound Synthesis : The synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction, showing potential for further chemical applications (Becerra et al., 2021).
Cancer Research
- Palladium and Platinum Complexes in Anticancer Activity : New PdII and PtII complexes from Schiff base ligands including R-(pyridin-2-yl)methanamine demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Selective Metal Ion Detection
Selective Detection of Metal Ions : A product formed by reacting 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detected Hg and Ni ions (Aggrwal et al., 2021).
Zinc Ion Sensor Development : A new zinc ion sensor based on 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine was developed for selective detection of Zn2+ ions, showing high selectivity and fluorescence enhancement (Kim et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(2-propoxyphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNXOSIKINPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OC2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)

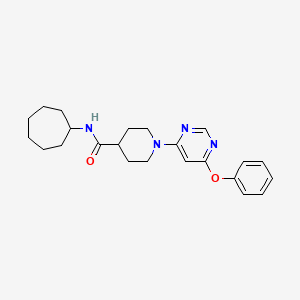
![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)
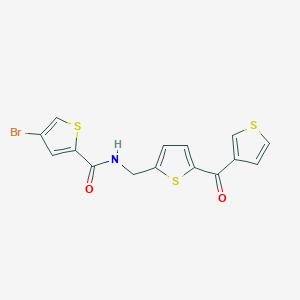
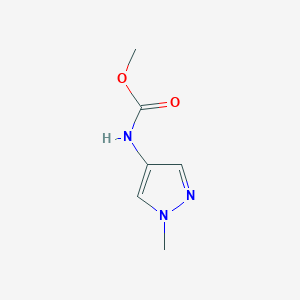
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
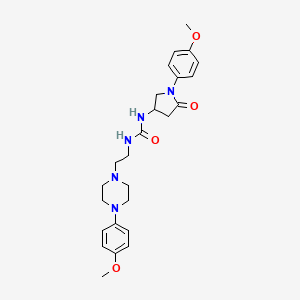

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
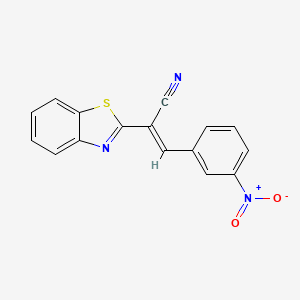

![N-[4-(aminocarbonyl)phenyl]-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2819027.png)
